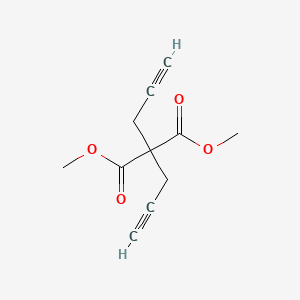

Dimethyl dipropargylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2-bis(prop-2-ynyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKISDSWMEPTCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)(CC#C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63104-44-9 | |

| Record name | Dimethyl Dipropargylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Dimethyl Dipropargylmalonate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound (CAS No: 63104-44-9), a valuable dialkylated malonic ester.[1] This compound serves as a critical building block in advanced organic synthesis, particularly in the construction of complex cyclic systems and functionalized molecules for pharmaceutical and materials science research.[2]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, emphasizing safety, and providing a robust framework for reproducible, high-yield synthesis. The protocol is designed for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry techniques.

Mechanistic Rationale: The Malonic Ester Synthesis

The synthesis of this compound is a classic application of the malonic ester synthesis , a powerful carbon-carbon bond-forming reaction.[3][4] The core principle relies on the heightened acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[5] This allows for sequential deprotonation and alkylation.

The reaction proceeds via two main stages:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract an α-hydrogen from dimethyl malonate. This creates a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[5]

-

Nucleophilic Substitution (SN2 Alkylation): The enolate attacks an electrophilic alkyl halide—in this case, propargyl bromide—in a bimolecular nucleophilic substitution (SN2) reaction.[5] This process is repeated a second time to install both propargyl groups, yielding the desired dialkylated product.

The choice of a primary halide like propargyl bromide is critical, as SN2 reactions are sensitive to steric hindrance. Secondary and tertiary halides are unsuitable as they favor elimination side reactions.[5]

Reaction Workflow Diagram

Caption: Sequential deprotonation and alkylation of dimethyl malonate.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount for the safe execution of this synthesis.

-

Propargyl Bromide: This reagent is a potent lachrymator, is flammable, and can be shock-sensitive, especially in pure form.[6][7][8] It is often supplied as an 80% solution in toluene to reduce its explosive tendency.[7][9] All manipulations must be conducted in a certified chemical fume hood. [6] Personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (PVC is recommended), is mandatory.[6][10]

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce highly flammable hydrogen gas. It is typically supplied as a mineral oil dispersion, which must be washed away with a non-reactive solvent like hexanes before use. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free anhydrous THF from a sealed container.

Detailed Experimental Protocol

This protocol is designed for a 0.1 mole scale synthesis. All glassware should be thoroughly flame-dried or oven-dried before use and assembled under a positive pressure of an inert gas.

Reagent and Product Data

| Compound | Formula | MW ( g/mol ) | CAS No. | Amount (0.1 mol scale) | Equivalents | Physical Properties |

| Dimethyl Malonate | C₅H₈O₄ | 132.12 | 108-59-8 | 13.21 g (11.45 mL) | 1.0 | Density: 1.154 g/mL[11] |

| Sodium Hydride (60%) | NaH | 24.00 | 7646-69-7 | 8.8 g | 2.2 | (Dispersion in mineral oil) |

| Propargyl Bromide | C₃H₃Br | 118.96 | 106-96-7 | 28.5 g (19.8 mL of 80% soln) | 2.2 | (Assuming 80% solution in toluene) |

| Anhydrous THF | C₄H₈O | - | 109-99-9 | ~400 mL | - | Solvent |

| Product: | ||||||

| This compound | C₁₁H₁₂O₄ | 208.21 | 63104-44-9 | Theoretical: 20.82 g | - | BP: 93-95 °C/7 mmHg[2] |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser topped with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas.

-

Base Preparation: In the reaction flask, add 8.8 g of 60% sodium hydride dispersion. Wash the dispersion three times with 30 mL portions of dry hexanes, allowing the NaH to settle and removing the supernatant via cannula each time. After the final wash, place the flask under a gentle vacuum to remove residual hexanes, then backfill with inert gas.

-

Initial Deprotonation: Add 300 mL of anhydrous THF to the flask. Begin stirring to create a suspension. Using the dropping funnel, add a solution of dimethyl malonate (13.21 g) in 50 mL of anhydrous THF dropwise to the NaH suspension over 30 minutes. The mixture will warm, and hydrogen gas will evolve (ensure proper ventilation to the fume hood). Stir for an additional 30 minutes at room temperature after the addition is complete to ensure full formation of the enolate.

-

First Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add a solution of propargyl bromide (14.25 g, ~9.9 mL of 80% solution) in 50 mL of anhydrous THF dropwise over 45 minutes, maintaining the internal temperature below 10 °C. A precipitate of sodium bromide will form. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Second Alkylation: The procedure for the second alkylation mirrors the first. Re-cool the mixture to 0 °C and add the remaining propargyl bromide solution (14.25 g) dropwise over 45 minutes. Once the addition is complete, remove the ice bath and stir the reaction mixture overnight (12-16 hours) at room temperature to ensure the reaction goes to completion.

-

Reaction Quenching: Cautiously quench the reaction by cooling the flask to 0 °C and slowly adding 50 mL of saturated aqueous ammonium chloride solution dropwise. Extreme caution is advised as any unreacted NaH will react vigorously.

-

Workup and Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 93-95 °C at a pressure of 7 mmHg to yield pure this compound as a colorless liquid.[2]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR should show characteristic peaks for the acetylenic proton (t), the methylene protons adjacent to the alkyne (d), and the methyl ester protons (s).

-

Infrared (IR) Spectroscopy: An IR spectrum should display a sharp absorption band around 3300 cm⁻¹ (alkynyl C-H stretch) and a weaker band around 2120 cm⁻¹ (C≡C stretch), in addition to the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the distilled product and verify its molecular weight (m/z = 208.21).

By adhering to this detailed guide, researchers can reliably synthesize this compound, enabling further exploration of its utility in the development of novel chemical entities.

References

- 1. This compound | C11H12O4 | CID 1546804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL PROPARGYLMALONATE CAS#: 95124-07-5 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.uga.edu [research.uga.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Dimethyl malonate - Wikipedia [en.wikipedia.org]

Chemical properties of dimethyl dipropargylmalonate

An In-depth Technical Guide: The Chemical Properties, Reactivity, and Synthetic Utility of Dimethyl Dipropargylmalonate

Abstract and Core Competencies

Dimethyl 2,2-dipropargylmalonate (DMDP M) is a symmetrically substituted diester featuring a central quaternary carbon atom flanked by two propargyl groups. Its molecular architecture, possessing two terminal alkyne functionalities, establishes it as a highly versatile and reactive building block in modern organic synthesis and materials science. The strategic placement of these alkynes allows for a range of unique transformations, most notably intramolecular cyclization and cyclopolymerization reactions, which are not readily accessible with simpler malonic esters. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key reactive pathways of DMDP M. We will delve into the mechanistic underpinnings of its cyclization behavior under various catalytic conditions and present field-proven protocols, offering researchers a robust framework for leveraging this molecule's synthetic potential.

Synthesis, Characterization, and Physical Properties

The synthesis of this compound is most efficiently achieved through the classical malonic ester synthesis pathway, which involves the sequential alkylation of dimethyl malonate.

Synthetic Rationale and Workflow

The core principle of the synthesis relies on the acidity of the α-protons of dimethyl malonate. A suitable base is used to generate a nucleophilic enolate, which subsequently displaces a halide from propargyl bromide. Critically, this process must be repeated a second time to introduce the second propargyl group onto the same carbon, yielding the target quaternary center. The choice of base and solvent is crucial to ensure complete dialkylation while minimizing side reactions.

Spectroscopic Data for Dimethyl Dipropargylmalonate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for dimethyl dipropargylmalonate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule. Our focus is on not just presenting the data, but on elucidating the underlying principles that govern the spectral features, thereby empowering the reader to interpret and validate similar molecular structures.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis. Its structure, featuring a central quaternary carbon flanked by two ester functionalities and two propargyl groups, offers a rich scaffold for derivatization. The terminal alkyne moieties are particularly valuable, serving as handles for click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. Accurate spectroscopic characterization is paramount to confirm the successful synthesis and purity of this compound, ensuring the integrity of subsequent experimental work.

Molecular Structure and Spectroscopic Correlation

To facilitate the discussion of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below. This numbering will be used to correlate specific atoms with their corresponding signals in the NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with three distinct signals corresponding to the three types of protons in the molecule. The interpretation of this spectrum relies on understanding the electronic environment of each proton, which dictates its chemical shift.

Predicted ¹H NMR Data

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Methoxy (-OCH₃) | 6H | ~3.7 | Singlet | N/A | C¹-H |

| Methylene (-CH₂-) | 4H | ~2.8 | Doublet | ~2.5 | C⁵-H, C⁸-H |

| Acetylenic (-C≡CH) | 2H | ~2.0 | Triplet | ~2.5 | C⁷-H, C¹⁰-H |

Table 1: Predicted ¹H NMR spectroscopic data for this compound.

Causality of Chemical Shifts and Multiplicities

-

Methoxy Protons (C¹-H): These protons are adjacent to an electronegative oxygen atom, which deshields them, causing their signal to appear downfield around 3.7 ppm.[1] Since there are no adjacent protons, the signal is a singlet. This is consistent with the ¹H NMR spectrum of dimethyl malonate.[2]

-

Methylene Protons (C⁵-H, C⁸-H): The protons of the methylene groups are deshielded by the adjacent ester and alkyne functionalities. Their chemical shift is predicted to be around 2.8 ppm. These protons are coupled to the terminal acetylenic proton, resulting in a doublet with a small coupling constant (⁴J) of approximately 2.5 Hz. This long-range coupling is characteristic of propargyl systems.

-

Acetylenic Protons (C⁷-H, C¹⁰-H): The terminal alkyne protons are coupled to the methylene protons, leading to a triplet with a coupling constant of about 2.5 Hz. Despite being attached to an sp-hybridized carbon, the magnetic anisotropy of the triple bond results in a shielding effect, causing the signal to appear at a relatively upfield position of ~2.0 ppm.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~168 | C² |

| Quaternary (-C-) | ~52 | C⁴ |

| Methoxy (-OCH₃) | ~53 | C¹ |

| Methylene (-CH₂-) | ~22 | C⁵, C⁸ |

| Internal Alkyne (-C ≡CH) | ~78 | C⁶, C⁹ |

| Terminal Alkyne (-C≡C H) | ~72 | C⁷, C¹⁰ |

Table 2: Predicted ¹³C NMR spectroscopic data for this compound.

Rationale for Chemical Shift Assignments

-

Carbonyl Carbon (C²): The carbonyl carbon of the ester group is highly deshielded and is expected to resonate at approximately 168 ppm.[4][5]

-

Quaternary Carbon (C⁴): The central quaternary carbon, being bonded to two carbons and two carbonyl groups, is predicted to have a chemical shift around 52 ppm.

-

Methoxy Carbon (C¹): The carbon of the methoxy group, being attached to an electronegative oxygen, will appear around 53 ppm.[4]

-

Methylene Carbon (C⁵, C⁸): The methylene carbons in the propargyl groups are expected to have a chemical shift of about 22 ppm.

-

Alkyne Carbons (C⁶, C⁹ and C⁷, C¹⁰): The sp-hybridized carbons of the alkyne groups typically resonate in the range of 70-90 ppm.[5] The internal alkyne carbons (C⁶, C⁹) are predicted to be slightly more downfield (~78 ppm) compared to the terminal alkyne carbons (C⁷, C¹⁰) at ~72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions are from the C=O stretch of the ester and the C≡C and ≡C-H stretches of the terminal alkyne.

Expected IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C=O Stretch (Ester) | ~1740 | Strong |

| C≡C Stretch | ~2120 | Weak to Medium |

| C-O Stretch (Ester) | 1300-1000 | Strong |

Table 3: Expected IR absorption bands for this compound.

Interpretation of IR Data

-

≡C-H Stretch: The presence of a strong and sharp absorption band around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[3][6]

-

C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[7][8]

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band around 2120 cm⁻¹.[3][8]

-

C-O Stretch: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[7]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following protocols are recommended. These methodologies are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual solvent peaks can interfere with the spectrum.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between pulses.

-

-

Instrument Parameters (¹³C NMR):

-

Use a broadband probe to cover the entire ¹³C chemical shift range (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Set the spectral range to 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Use a resolution of 4 cm⁻¹ for routine analysis.

-

Figure 2: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental spectroscopic principles and data from analogous structures. By understanding the causality behind the observed and predicted spectral features, researchers can confidently identify and verify this important synthetic intermediate. The provided experimental protocols offer a framework for obtaining reliable and high-quality data, ensuring the scientific integrity of research endeavors that utilize this versatile molecule.

References

-

PubChem. Dimethyl malonate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H NMR spectrum of propargyl-thiophene. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Comparative Theoretical and Experimental 1H-NMR Spectra for Propargyl Amines and their Amine Oxides. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

YouTube. An Introduction to IR Spectroscopy - Esters. [Link]

-

ACS Publications. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Reddit. Is it possible to identify an ester accurately using IR spectroscopy?. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Bruker. NMR Spectra of New Compounds. [Link]

-

PubChem. Dimethyl methylmalonate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

Molecular structure of dimethyl dipropargylmalonate

An In-depth Technical Guide to the Molecular Structure of Dimethyl Dipropargylmalonate

Executive Summary

This compound is a symmetrically substituted diester featuring a central quaternary carbon atom flanked by two reactive terminal alkyne functionalities. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry, polymer science, and materials research. The presence of two propargyl groups provides strategic handles for orthogonal derivatization through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide offers a comprehensive examination of the molecular structure of this compound, detailing its synthesis, providing a thorough spectroscopic characterization, and exploring its reactivity and applications for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, systematically named dimethyl 2,2-bis(prop-2-yn-1-yl)propanedioate, is characterized by its compact and functionally dense structure.[1] The molecule's utility stems from the precise spatial arrangement of its ester and alkyne groups around a central, non-acidic carbon atom.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | dimethyl 2,2-bis(prop-2-ynyl)propanedioate | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 63104-44-9 | [1] |

| Appearance | Colorless Liquid (typical) | |

| Safety | Causes skin and serious eye irritation | [1] |

Structural Elucidation and Visualization

The core of the molecule is a malonic ester derivative where both acidic protons of the parent compound, dimethyl malonate, have been replaced by propargyl groups (-CH₂C≡CH).[1] This substitution creates a quaternary α-carbon, a significant feature that imparts conformational rigidity and serves as a stable scaffold.

Caption: 2D structure of this compound.

Synthesis: A Mechanistic Approach

The synthesis of this compound is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation. The strategy relies on the sequential deprotonation and alkylation of the highly acidic α-protons of a malonate precursor.

Causality Behind Experimental Choices

The synthetic pathway is dictated by the chemical properties of the starting material, dimethyl malonate. The methylene (-CH₂-) protons of dimethyl malonate are flanked by two electron-withdrawing carbonyl groups, rendering them unusually acidic (pKa ≈ 13) and easily removed by a suitable base.[2][3] This generates a stabilized enolate nucleophile, which can then attack an electrophile, such as an alkyl halide. To achieve dialkylation, this process is performed twice. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is critical to ensure complete deprotonation without competing side reactions like ester hydrolysis.

Experimental Protocol: Double Alkylation of Dimethyl Malonate

This protocol describes a representative procedure for the synthesis of this compound.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

First Deprotonation: Dimethyl malonate (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes, allowing for the complete formation of the sodium enolate, evidenced by the cessation of hydrogen gas evolution.

-

First Alkylation: Propargyl bromide (1.1 eq., 80% solution in toluene) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Second Alkylation: The mixture is re-cooled to 0 °C, and a second portion of sodium hydride (1.1 eq.) is carefully added. After stirring for 30 minutes, a second portion of propargyl bromide (1.1 eq.) is added dropwise. The reaction is stirred overnight at room temperature.

-

Work-up and Purification: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Signature and Validation

The unambiguous confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum is expected to show three distinct signals, confirming the presence and connectivity of the different proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.75 | Singlet | 6H | -COOCH₃ | Protons of the two equivalent methyl ester groups. |

| ~ 2.85 | Doublet | 4H | -CH ₂-C≡CH | Methylene protons adjacent to the alkyne, split by the terminal alkyne proton. |

| ~ 2.05 | Triplet | 2H | -C≡CH | Terminal alkyne protons, split by the adjacent methylene protons. |

¹³C NMR Analysis: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O | Carbonyl carbon of the ester groups. |

| ~ 80 | -CH₂-C ≡CH | Quaternary carbon of the alkyne C-C triple bond. |

| ~ 72 | -C≡C H | Terminal methine carbon of the alkyne C-C triple bond. |

| ~ 53 | -COOC H₃ | Methyl carbon of the ester groups. |

| ~ 52 | α-C | Central quaternary α-carbon. |

| ~ 25 | -C H₂-C≡CH | Methylene carbon of the propargyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | C-H Stretch (strong, sharp) | Terminal Alkyne (-C≡C-H) |

| ~ 2120 | C≡C Stretch (weak to medium) | Alkyne (C≡C) |

| ~ 1740 | C=O Stretch (strong) | Ester (Carbonyl) |

| ~ 1200 | C-O Stretch (strong) | Ester (C-O) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that supports the proposed structure.

| m/z Value | Assignment | Rationale |

| 208.07 | [M]⁺ | Molecular ion peak corresponding to C₁₁H₁₂O₄.[1] |

| 177 | [M - OCH₃]⁺ | Loss of a methoxy radical from one of the ester groups. |

| 169 | [M - CH₂C≡CH]⁺ | Loss of a propargyl radical. |

| 149 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical. |

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful scaffold for constructing complex molecular architectures.

-

Click Chemistry: The two terminal alkyne groups are ideal handles for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows the molecule to act as a linker, tethering two different azide-containing molecules (e.g., peptides, fluorophores, or drug candidates) to a central core.

-

Polymer Synthesis: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and dendrimers, where the alkyne groups can be polymerized or post-functionalized.

-

Medicinal Chemistry: The rigid quaternary center provides a stable, three-dimensional scaffold for the synthesis of novel pharmacophores. The propargyl groups can be further elaborated into various heterocyclic systems, which are common motifs in drug molecules.

Caption: Use in a "click chemistry" conjugation workflow.

Conclusion

This compound is a synthetically accessible and highly versatile molecule defined by its central quaternary carbon and dual terminal alkyne functionalities. Its molecular structure has been rigorously established through a combination of logical synthesis and comprehensive spectroscopic analysis. The insights provided in this guide—from the mechanistic details of its preparation to the predictive power of its spectroscopic signatures—equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block for creating novel and complex chemical entities.

References

Introduction: The Unique Architecture of Dimethyl Dipropargylmalonate

An In-Depth Technical Guide to the Reactivity of Alkyne Groups in Dimethyl Dipropargylmalonate

This compound (DMDP M) is a symmetrically substituted 1,6-diyne that serves as a highly versatile building block in modern organic synthesis. Its structure is characterized by two terminal alkyne groups tethered to a central quaternary carbon, which is also part of a dimethyl malonate ester moiety. This unique arrangement imparts a trifecta of reactive sites: two nucleophilic terminal alkynes and an acidic α-proton at the malonate position. The spatial proximity of the two π-systems, constrained by the malonate scaffold, makes DMDP M an ideal substrate for a wide array of intramolecular transformations, particularly metal-catalyzed cyclization and cycloaddition reactions. This guide provides a comprehensive exploration of the reactivity of the alkyne groups, focusing on the mechanistic underpinnings and practical applications relevant to researchers in drug development and materials science.

Caption: Structure of this compound (DMDP M).

Metal-Catalyzed Intramolecular Cycloaddition Reactions

The geminal arrangement of the two propargyl chains in DMDP M makes it an exceptional substrate for intramolecular reactions that form fused ring systems. The Thorpe-Ingold effect, arising from the compressed bond angle at the central quaternary carbon, often favors cyclization pathways.[1]

The Pauson-Khand Reaction: [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful transformation that constructs α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes.[2] In its intramolecular variant with 1,6-diynes like DMDP M, one alkyne moiety acts as the "alkyne" component while the other serves as the "alkene" equivalent, leading to the formation of a bicyclic cyclopentenone. This reaction is a cornerstone for synthesizing complex polycyclic molecules.[3]

Mechanistic Insight: The widely accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with one of the alkyne groups.[4] Subsequent loss of a CO ligand allows for the coordination of the second alkyne (acting as the alkene). This is followed by migratory insertion steps involving the coordinated π-systems and a CO ligand, ultimately leading to the bicyclic enone product after reductive elimination.[2][4]

Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

Experimental Protocol: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol is a representative procedure adapted from established methodologies for the intramolecular PKR of 1,6-diynes.[4]

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add freshly distilled, degassed solvent (e.g., toluene or mesitylene, approx. 0.05 M concentration) via cannula under a positive pressure of argon.

-

Catalyst Addition: In a glove box, weigh dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and add it to the reaction flask in a single portion against a strong flow of argon.

-

Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours. The solution will typically change color, indicating the formation of the alkyne-cobalt complex.

-

Reaction Execution: Heat the reaction mixture to 110-160 °C (depending on the solvent) under an atmosphere of carbon monoxide (a balloon is often sufficient for laboratory scale).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. The mixture can be filtered through a pad of silica gel or Celite to remove cobalt residues. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Co₂(CO)₈ (stoichiometric) | Toluene | 110 | 24 | Moderate-Good | [4] |

| [Rh(CO)₂Cl]₂ (catalytic) | Toluene | 100 | 24 | 35-46* | [1] |

*Note: The rhodium-catalyzed variant often shows different substrate scope trends; malonate derivatives have been reported to give lower yields compared to other bridged systems under certain CO₂-surrogate conditions.[1]

Azide-Alkyne Cycloaddition: A Gateway to Triazoles via "Click Chemistry"

The term "Click Chemistry" describes a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a variant of the Huisgen 1,3-dipolar cycloaddition.[5][6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The two terminal alkynes of DMDP M can react with two equivalents of an organic azide, making it an excellent scaffold for creating bis-triazole linkages, which are valuable in medicinal chemistry and materials science.

Mechanistic Insight: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] The Cu(I) ion coordinates with the terminal alkyne, forming a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of a Bis-Triazole from DMDP M

This procedure is a general method for the CuAAC reaction.[5][7]

-

Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (2.1 eq) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1) or DMF.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. Add sodium ascorbate (0.2-0.5 eq) to an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1-0.2 eq). The solution should turn from blue to a pale yellow/colorless suspension, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the bis-triazole product.

-

Work-up and Purification: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Metal-Catalyzed Cycloisomerization Reactions

Cycloisomerization reactions rearrange the atoms of a starting material to form a cyclic product without the incorporation of any new atoms. 1,6-diynes like DMDP M are prime substrates for these transformations, which are often catalyzed by late transition metals, particularly gold.

Gold-Catalyzed Cycloisomerization

Cationic gold(I) complexes are exceptionally powerful π-acids, capable of activating alkynes toward nucleophilic attack. In the case of DMDP M, one alkyne can act as the nucleophile attacking the other gold-activated alkyne. This process can lead to a variety of carbocyclic products depending on the catalyst, ligands, and reaction conditions.[8][9] The reaction can proceed through different pathways, such as 6-endo-dig or 5-exo-dig cyclizations, potentially leading to bicyclo[3.2.0]heptadienes or other complex skeletons.[10]

Experimental Workflow: Au(I)-Catalyzed Cycloisomerization

The choice of catalyst and solvent is critical for controlling the chemoselectivity of the reaction.

Caption: General workflow for a gold-catalyzed cycloisomerization experiment.

Representative Protocol: Gold-Catalyzed Cycloisomerization

-

Setup: To a vial under an argon atmosphere, add the gold(I) precatalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver salt activator (e.g., AgOTf or AgSbF₆, 1-5 mol%) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene). Stir for 10-15 minutes to generate the active cationic gold species.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the catalyst mixture.

-

Reaction: Stir the reaction at the desired temperature (often room temperature is sufficient) and monitor its progress.

-

Quenching and Purification: Once the reaction is complete, quench by filtering through a short plug of silica gel, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the cycloisomerized product.

Other Notable Transformations

Cyclopolymerization

The two alkyne groups of DMDP M can undergo cyclopolymerization using various transition metal catalysts, such as those based on rhodium, molybdenum, or ruthenium.[11] This process involves the alternating intramolecular cyclization and intermolecular propagation, leading to the formation of conjugated polymers containing cyclic repeating units. These materials are of interest for their potential electronic and optical properties.

Radical and Ion-Induced Cyclizations

The alkyne moieties are also susceptible to attack by radicals or electrophilic ions. For instance, thiyl radical-induced cyclization can produce sulfur-containing bicyclic compounds.[12] Similarly, mercuric ions have been shown to induce cyclization, leading to functionalized cyclopentane derivatives.[12]

Conclusion

This compound is a powerful and versatile C11 building block whose reactivity is dominated by its two terminal alkyne groups. The constrained 1,6-diyne framework provides a robust platform for a variety of intramolecular transformations. Through judicious selection of catalysts and reaction conditions, researchers can steer the reactivity of DMDP M towards the synthesis of complex bicyclic cyclopentenones via the Pauson-Khand reaction, create highly functionalized bis-triazole scaffolds using click chemistry, or access diverse carbocyclic skeletons through metal-catalyzed cycloisomerizations. This guide has outlined the core principles and provided practical protocols for these key transformations, offering a foundation for professionals in drug discovery and materials science to leverage the synthetic potential of this remarkable molecule.

References

-

Cycloisomerization of Dimethylallyl(propargyl)- malonate Using... - ResearchGate. Available at: [Link]

-

Tandem Pauson‐Khand Reaction Using Carbon Dioxide as the C1‐Source - Shyshkanov - 2018 - Helvetica Chimica Acta - Wiley Online Library. Available at: [Link]

-

Catalytic Cycloisomerization of Enyne Diesters Derived From 2‐Propargyloxyarylaldehydes - Verma - 2022 - Advanced Synthesis & Catalysis - Wiley Online Library. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. Available at: [Link]

-

Chemoselective Intramolecular Carbonyl Ylide Formation through Electronically Differentiated Malonate Diesters - PubMed. Available at: [Link]

-

Pauson–Khand reaction - Wikipedia. Available at: [Link]

-

Pauson-Khand Reaction | NROChemistry. Available at: [Link]

-

Pauson-Khand Reaction - Organic Chemistry Portal. Available at: [Link]

-

Cyclopolymerization of diethyl dipropargylmalonate by transition metal catalysts | Macromolecules - ACS Publications. Available at: [Link]

-

What are the reaction products of Dimethyl malonate with metals? - Blog. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions - NIH. Available at: [Link]

-

Gold-Catalyzed Cycloisomerization of 1,6-Diyne Esters to 1H‑Cyclopenta[b]naphthalenes, cis-Cyclopenten-2-yl δ‑Diketones, and Bicyclo[3.2.0]hepta-1,5-dienes - NLM Dataset Catalog. Available at: [Link]

-

Malonates in Cyclocondensation Reactions - PMC - NIH. Available at: [Link]

-

Gold-Catalyzed Cycloisomerization and Diels-Alder Reaction of 1,6-Diyne Esters with Alkenes and Diazenes to Hydronaphthalenes and -cinnolines - PubMed. Available at: [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

-

Thiyl radical- and mercuric ion-induced cyclizations of this compound and dimethyl propargyl-3-thiylallylmalonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC. Available at: [Link]

-

Indium-catalyzed inter- and intramolecular dithianyl–alkyne metathesis reactions - Chemical Communications (RSC Publishing). Available at: [Link]

-

Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC - NIH. Available at: [Link]

-

Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex - Longdom Publishing. Available at: [Link]

-

This compound | C11H12O4 | CID 1546804 - PubChem - NIH. Available at: [Link]

-

(PDF) Malonates in Cyclocondensation Reactions - ResearchGate. Available at: [Link]

-

Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed. Available at: [Link]

-

Diethyl, dipropargyl malonate - the NIST WebBook. Available at: [Link]

-

Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective - SciELO México. Available at: [Link]

-

Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - NIH. Available at: [Link]

-

Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions - YouTube. Available at: [Link]

-

Cyclization of dimethyl diallylmalonate by ethanethiyl radical. X = H or SCH2CH3. - ResearchGate. Available at: [Link]

-

rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile - Organic Syntheses Procedure. Available at: [Link]

-

1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]

-

Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents. Available at: [Link]

-

Malonates in Cyclocondensation Reactions - MDPI. Available at: [Link]

-

ChemInform Abstract: Gold-Catalyzed Cycloisomerization of 1,6-Diyne Esters to 1H-Cyclopenta[b]naphthalenes, cis-Cyclopenten-2-yl δ-diketones, and Bicyclo[3.2.0]hepta-1,5-dienes. - ResearchGate. Available at: [Link]

-

Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - ResearchGate. Available at: [Link]

-

Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes - ResearchGate. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 3. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gold-Catalyzed Cycloisomerization and Diels-Alder Reaction of 1,6-Diyne Esters with Alkenes and Diazenes to Hydronaphthalenes and -cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Dipropargylmalonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropargylmalonates, particularly diethyl dipropargylmalonate, represent a class of highly versatile building blocks in modern organic synthesis. Their unique structure, featuring a central active methylene group flanked by two ester functionalities and substituted with two propargyl groups, provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the historical origins of dipropargylmalonates, tracing their discovery through the foundational principles of malonic ester synthesis and the burgeoning field of acetylene chemistry. We will explore the evolution of their synthesis, from classical alkylation methods to more refined modern techniques. Furthermore, this guide will illuminate the pivotal role of dipropargylmalonates as precursors in the construction of complex carbocyclic and heterocyclic scaffolds, with a particular focus on their applications in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a comprehensive overview of their synthetic utility are provided to serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The history of dipropargylmalonates is not marked by a single, dramatic discovery but rather by the gradual convergence of fundamental concepts in organic chemistry. The journey to their synthesis and the subsequent realization of their synthetic potential are deeply rooted in two key areas of 19th and early 20th-century chemical exploration: the chemistry of active methylene compounds and the development of reactions involving the highly reactive acetylene moiety.

The story begins with the understanding of "active methylene" compounds, where a CH₂ group is positioned between two electron-withdrawing groups, rendering the protons acidic and the carbon nucleophilic upon deprotonation. Diethyl malonate, a readily available and inexpensive diester of malonic acid, became a cornerstone of this chemistry.[1] Its utility in forming new carbon-carbon bonds through the malonic ester synthesis provided a powerful tool for the construction of a vast array of carboxylic acid derivatives.[2]

Concurrently, the late 19th and early 20th centuries witnessed a surge of interest in the chemistry of acetylene, a simple yet highly energetic alkyne.[3] Pioneers like Walter Reppe at BASF developed methods for the safe handling and transformation of acetylene under pressure, opening up new avenues for its use as a C₂ building block in industrial and laboratory synthesis.[4][5][6] This era of "Reppe Chemistry" laid the groundwork for the widespread use of acetylenic compounds in organic synthesis.[7][8]

The conceptual marriage of these two fields—the nucleophilic character of the diethyl malonate enolate and the electrophilic nature of propargyl halides (derived from acetylene)—logically led to the synthesis of propargylated malonic esters. While a definitive "first synthesis" of diethyl dipropargylmalonate is not prominently documented in the historical literature, its preparation is a straightforward extension of the well-established malonic ester synthesis, a testament to the robustness of this classic reaction.

This guide will navigate the historical development of the synthesis of dipropargylmalonates, detail the evolution of experimental protocols, and explore their expanding role as a versatile intermediate in contemporary organic synthesis and drug discovery.

The Genesis of Synthesis: From Classical Principles to Modern Methods

The synthesis of dipropargylmalonates is fundamentally an application of the malonic ester synthesis, a reaction that involves the alkylation of the enolate of a malonic ester. The overall process can be dissected into two main stages: the preparation of the precursors and the dialkylation reaction itself.

Foundational Precursors: Diethyl Malonate and Propargyl Bromide

Diethyl Malonate: The journey to dipropargylmalonates begins with diethyl malonate. Its synthesis has been a subject of chemical investigation since the 19th century. Early methods often involved the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification.[1]

Propargyl Bromide: This key alkylating agent is a derivative of propargyl alcohol, which in turn is readily prepared from acetylene. The development of safe and efficient methods for handling acetylene was crucial for the availability of propargyl-containing reagents.[3]

The Core Reaction: Dialkylation of Diethyl Malonate

The synthesis of diethyl dipropargylmalonate is achieved through the sequential alkylation of diethyl malonate with two equivalents of an electrophilic propargyl source, typically propargyl bromide.

The traditional method for the synthesis of dialkylated malonic esters involves the use of a strong base to deprotonate the active methylene group of diethyl malonate, followed by the addition of an alkyl halide.

Reaction Mechanism:

-

Enolate Formation: A strong base, such as sodium ethoxide, is used to abstract an acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate.

-

First Alkylation (SN2): The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming diethyl 2-propargylmalonate.

-

Second Deprotonation and Alkylation: The remaining acidic proton on the mono-alkylated product is removed by another equivalent of base, and a second molecule of propargyl bromide is added to yield the desired diethyl dipropargylmalonate.

Historical Protocol: Synthesis of Diethyl Dipropargylmalonate (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on established malonic ester synthesis procedures from the mid-20th century.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Propargyl bromide

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve freshly cut sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to generate a solution of sodium ethoxide.

-

Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate dropwise via the addition funnel. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

First Propargylation: After the addition of diethyl malonate is complete, add one equivalent of propargyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete mono-alkylation.

-

Second Propargylation: After cooling the reaction mixture, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of a second equivalent of propargyl bromide. The mixture is then refluxed again for several hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure diethyl dipropargylmalonate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of absolute ethanol and flame-dried glassware is crucial because sodium metal reacts violently with water. Furthermore, the presence of water would consume the sodium ethoxide base and lead to hydrolysis of the ester groups.

-

Sodium Ethoxide as Base: Sodium ethoxide is a strong enough base to deprotonate diethyl malonate (pKa ≈ 13) and is conveniently prepared in situ.

-

Stepwise Addition: While a one-pot dialkylation is possible, a stepwise approach with the sequential addition of base and alkyl halide can offer better control over the reaction and minimize the formation of mono-alkylated byproducts.

-

Reflux: Heating the reaction mixture increases the rate of the SN2 reaction, leading to a more efficient conversion to the desired product.

While the classical malonic ester synthesis remains a robust method, modern variations often employ alternative bases and reaction conditions to improve yields, reduce reaction times, and enhance safety.

Table 1: Comparison of Synthetic Methods for Dipropargylmalonates

| Method | Base | Solvent | Temperature | Advantages | Disadvantages |

| Classical | Sodium Ethoxide | Ethanol | Reflux | Inexpensive reagents, well-established | Requires handling of sodium metal, long reaction times |

| Phase-Transfer Catalysis | K₂CO₃ / Na₂CO₃ | Toluene/Water | 80-100 °C | Milder conditions, avoids strong bases | Requires a phase-transfer catalyst |

| Metal Hydride | Sodium Hydride (NaH) | THF / DMF | 0 °C to RT | High yields, clean reactions | NaH is pyrophoric and requires careful handling |

| Organometallic | n-Butyllithium | THF | -78 °C to RT | Very strong base, rapid reaction | Requires cryogenic temperatures, strictly anhydrous conditions |

Modern Protocol: Synthesis of Diethyl Dipropargylmalonate using Sodium Hydride

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Propargyl bromide

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate dropwise. The mixture is then stirred at room temperature for 1 hour.

-

Dialkylation: Cool the reaction mixture back to 0 °C and add two equivalents of propargyl bromide dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure diethyl dipropargylmalonate.

Synthetic Utility: A Gateway to Molecular Complexity

The synthetic power of dipropargylmalonates lies in the strategic placement of multiple reactive functionalities. The two terminal alkyne groups serve as handles for a wide range of transformations, including cycloadditions, transition metal-catalyzed couplings, and rearrangements, while the ester groups can be hydrolyzed and decarboxylated or converted to other functional groups.

Cyclization Reactions: Building Rings with Precision

Dipropargylmalonates are excellent precursors for the synthesis of various cyclic and heterocyclic systems.

Upon partial reduction of one of the alkyne moieties to an alkene, the resulting enyne can undergo ring-closing enyne metathesis (RCEYM) to form cyclic dienes. This powerful reaction, often catalyzed by ruthenium-based catalysts, provides a direct route to functionalized carbocycles.

Caption: Enyne Metathesis Workflow from Dipropargylmalonate.

The diyne system of dipropargylmalonates is primed for a variety of metal-catalyzed cycloisomerization reactions to generate bicyclic and polycyclic structures. For example, transition metal catalysts can facilitate intramolecular [2+2+2] cycloadditions or other complex cascade reactions.

Heterocycle Synthesis

Dipropargylmalonates are valuable starting materials for the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, reaction with primary amines can lead to the formation of substituted pyridines and other related heterocycles through a cascade of addition and cyclization reactions.

Caption: Synthesis of Substituted Pyridines from Dipropargylmalonate.

Applications in Drug Discovery and Development

The ability to rapidly construct complex molecular scaffolds from dipropargylmalonates has made them attractive starting materials in medicinal chemistry and drug discovery. The resulting carbocyclic and heterocyclic frameworks are often found in biologically active natural products and synthetic drug candidates.

While specific drugs derived directly from dipropargylmalonate are not widely commercialized, the synthetic methodologies it enables are highly relevant. The construction of novel, densely functionalized molecules is a cornerstone of modern drug discovery, and dipropargylmalonate provides an efficient entry point to a vast chemical space. For example, the synthesis of novel kinase inhibitors, antiviral agents, and central nervous system-active compounds often relies on the rapid assembly of complex heterocyclic cores, a task for which dipropargylmalonate and its derivatives are well-suited.

Conclusion and Future Outlook

From its conceptual origins in the classical malonic ester synthesis and the pioneering work in acetylene chemistry, dipropargylmalonate has evolved into a sophisticated and powerful tool for the modern synthetic chemist. Its journey from a simple dialkylated malonate to a versatile precursor for complex molecular architectures highlights the enduring power of fundamental organic reactions.

The future of dipropargylmalonate chemistry will likely see the development of even more creative and efficient catalytic systems for its transformation. Asymmetric catalysis, in particular, holds the promise of converting this achiral starting material into enantiomerically enriched, complex molecules of significant biological interest. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents, solidifying the legacy of dipropargylmalonate as a cornerstone of modern organic synthesis.

References

-

Ziegler, K. Biographical. NobelPrize.org. [Link]

-

Malonic Ester Synthesis. Wikipedia. [Link]

-

Acetylene. Wikipedia. [Link]

-

Natta, G. Biographical. NobelPrize.org. [Link]

- Reppe, W. Acetylene Chemistry. U.S. Dept. Commerce PB 18852-S (1949).

-

Ziegler–Natta catalyst. Wikipedia. [Link]

-

Reppe Chemistry. Wikipedia. [Link]

- Nieuwland, J. A. The Chemistry of Acetylene. Chemical Reviews1930, 7 (2), 117-147.

-

Diethyl malonate. Wikipedia. [Link]

- Copenhaver, J. W.; Bigelow, M. H. Acetylene and Carbon Monoxide Chemistry.

- Rasmussen, S. C. Acetylene and Its Polymers: 150+ Years of History. Springer, 2018.

-

Walter Reppe – The Pioneer of Acetylene. YouTube. [Link]

-

Reppe Chemistry. Scientific Spectator. [Link]

-

BASF and Acetylene – 70 Years of Reppe Chemistry – Long-Standing Reliability and Promising Future – and now, the only. OSTI.gov. [Link]

Sources

- 1. Karl Ziegler - Wikipedia [en.wikipedia.org]

- 2. Giulio Natta | Research Starters | EBSCO Research [ebsco.com]

- 3. plasticshof.org [plasticshof.org]

- 4. Walter Reppe - Wikipedia [en.wikipedia.org]

- 5. Reppe Chemistry [drugfuture.com]

- 6. basf.com [basf.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. osti.gov [osti.gov]

Thermal stability of dimethyl dipropargylmalonate

An In-Depth Technical Guide to the Thermal Stability of Dimethyl Dipropargylmalonate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This compound (DMDP) is a highly functionalized organic molecule with significant potential in materials science and pharmaceutical development due to its twin propargyl groups, which are amenable to a variety of chemical transformations, including click chemistry. However, the presence of these high-energy alkyne functionalities necessitates a thorough understanding of the compound's thermal stability to ensure safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermal stability of DMDP, outlining a robust analytical workflow, detailing experimental protocols, and discussing potential decomposition mechanisms. While specific experimental data for DMDP is not extensively available in public literature, this document synthesizes established principles for analogous energetic materials to propose a rigorous and self-validating system for its characterization.

Introduction: The Double-Edged Sword of Propargyl Groups

This compound is a diester featuring a central quaternary carbon substituted with two propargyl groups (prop-2-yn-1-yl). Its molecular structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The propargyl moiety is a versatile functional group in organic synthesis.[1] However, the carbon-carbon triple bond also imparts a degree of thermal sensitivity. The presence of two such groups in DMDP raises significant safety considerations, as compounds with a high proportion of triple bonds can be energetic and potentially explosive under certain conditions. Therefore, a comprehensive evaluation of its thermal stability is not merely a procedural step but a critical safety and quality control parameter.

Preliminary Hazard Assessment: A Compound of Interest

Given its molecular structure, DMDP should be treated as a potentially energetic material until proven otherwise. The primary hazards are associated with rapid, exothermic decomposition, which could be initiated by heat, friction, or mechanical shock.[2][3]

Key Safety Considerations:

-

Handling: Always use personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves.[4][5] Work in a well-ventilated fume hood and, for initial small-scale work, behind a blast shield.[3] Avoid using metal spatulas to prevent friction.[2]

-

Scale: Initial synthesis and thermal analysis should be performed on a small scale (milligrams).[6]

-

Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.[7] The container should be clearly labeled with warnings regarding its potential thermal instability.[4]

Analytical Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough characterization of DMDP's thermal properties. The proposed workflow combines differential scanning calorimetry (DSC) for energy changes, thermogravimetric analysis (TGA) for mass loss, and evolved gas analysis (EGA) for product identification.

Caption: Proposed analytical workflow for assessing the thermal stability of DMDP.

Synthesis and Purification of this compound

The purity of the sample is paramount for accurate thermal analysis, as impurities can catalyze decomposition or introduce extraneous thermal events. A common synthetic route involves the dialkylation of dimethyl malonate.[7][8]

Illustrative Synthesis: Dimethyl malonate is deprotonated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF), followed by the addition of propargyl bromide to yield this compound.

Purification is typically achieved through column chromatography to remove any mono-alkylated product and unreacted starting materials. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for screening the thermal hazards of a material. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_decomp).[9][10]

Experimental Protocol: DSC Screening

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: In a designated area for handling energetic materials, weigh 1-2 mg of purified DMDP into a high-pressure stainless steel crucible. Hermetically seal the crucible. An empty, sealed high-pressure crucible will serve as the reference.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well beyond any expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the onset temperature of any significant exothermic event. This is typically calculated using the tangent method at the point of greatest slope of the leading edge of the exotherm.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g. A decomposition energy greater than 500 J/g is a strong indicator of explosive properties.[6]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] This technique is complementary to DSC, as it helps to distinguish between physical transitions (like melting) and chemical reactions that involve a mass loss (decomposition).[12]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Weigh 2-5 mg of purified DMDP into an alumina or platinum crucible.

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of mass loss and the temperature at which the maximum rate of mass loss occurs (from the derivative of the TGA curve, DTG).

-

Quantify the percentage of mass lost at each decomposition step.

-

Evolved Gas Analysis (EGA)

To gain insight into the decomposition mechanism, the gases evolved during the TGA experiment can be analyzed in real-time by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the identification of the decomposition products.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of propargyl-containing compounds can be complex. For DMDP, several pathways can be postulated:

-

Radical Mechanisms: Homolytic cleavage of the C-C bond between the quaternary carbon and the propargyl group could initiate a radical chain reaction. The propargyl radical is a key intermediate in many high-temperature decomposition processes.[1][13]

-

Intramolecular Cyclization/Rearrangement: The two propargyl groups are in close proximity, which could facilitate intramolecular reactions, potentially leading to the formation of cyclic or polymeric structures.

-

Decarboxylation: At higher temperatures, the ester groups may undergo decomposition.

Caption: A plausible radical-based thermal decomposition pathway for DMDP.

Data Interpretation and Reporting

The data from the analytical workflow should be compiled to provide a comprehensive thermal stability profile for DMDP.

Table 1: Hypothetical Thermal Stability Data for this compound

| Parameter | Analytical Technique | Hypothetical Value | Interpretation |

| Onset of Decomposition (T_onset) | DSC | 180 - 200 °C | Indicates the temperature at which exothermic decomposition begins. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | > 800 J/g | A significant energy release, suggesting caution is required. |

| Onset of Mass Loss | TGA | ~180 °C | Correlates well with the DSC onset, confirming decomposition. |

| Major Mass Loss Step | TGA | 180 - 250 °C | Indicates the primary decomposition region. |

| Residual Mass at 400 °C | TGA | < 10% | Suggests near-complete decomposition into volatile products. |

| Evolved Gases | TGA-MS/FTIR | CO₂, propyne, allene | Provides clues about the decomposition mechanism. |